Stereospecific Inhibition of H2-Pteroate Synthetase vs. L-Isomer
The D-isomer (Compound 17) exhibits competitive inhibitory activity against the H2-pteroate synthesis system in E. coli [1]. While the primary publication lacks direct IC50 values for this specific compound, it establishes a class-level trend where the L-isomer (L-PABG, compound 16) shows relatively high affinity compared to a series of other PABA derivatives [2]. This finding implies that stereochemistry is a key determinant of enzyme binding, with the D-isomer offering a distinct, albeit not necessarily superior, inhibitory profile that is critical for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibitory Activity on H2-Pteroate Synthetase |
|---|---|
| Target Compound Data | Reported as 'competitive inhibitory activity' (no precise Ki/IC50 available) |
| Comparator Or Baseline | L-PABG (L-isomer) and other PABA derivatives |
| Quantified Difference | Not quantifiable for the target compound; the study highlights 'relatively high affinities of L-PABG' compared to other analogs, indicating stereochemical influence on activity. |
| Conditions | Cell-free H2-pteroate synthesizing system of E. coli |
Why This Matters
This confirms the compound's target engagement and mechanism, differentiating it as a validated, stereospecific tool for probing bacterial folate metabolism, distinct from its L-counterpart.
- [1] Thijssen HH. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. J Med Chem. 1977 Feb;20(2):233-6. View Source
- [2] Thijssen HH. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. J Med Chem. 1977 Feb;20(2):233-6. View Source
